![molecular formula C22H25N3O2 B2964504 5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775357-60-2](/img/structure/B2964504.png)

5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

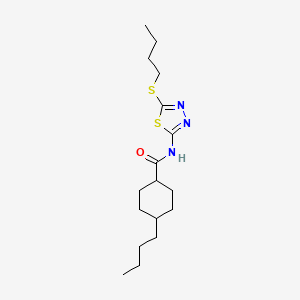

Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthesis of quinazoline 3-oxides and their derivatives has been particularly noted .Molecular Structure Analysis

The character of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, phenyltriazole and 2-amioquinazoline hybrids with a nitrophenyl substituent and a rigid cyclic system on the quinazoline ring have been found to exhibit high cytotoxicity .Chemical Reactions Analysis

Quinazoline derivatives have been noted for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, the hydrogenation of 3-substituted 4(3H)-quinazolinones has been performed with palladium and platinum oxide to give the 1,2-dihydro derivatives .Applications De Recherche Scientifique

Synthesis and Biological Properties

Research has explored the synthesis and biological activities of related compounds, highlighting their potential in medicinal chemistry. For instance, the interaction between specific aminoesters and caprolactam in the presence of phosphorus oxychloride has led to compounds exhibiting antitumor and anti-monoamine oxidase (MAO) properties. This suggests a pathway for developing new therapeutic agents with potential applications in cancer treatment and neurological disorders (Маркосян et al., 2006).

Antimicrobial Agents

The design and synthesis of novel compounds, including those with triazole and quinazoline moieties, have demonstrated antimicrobial activities against primary pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Pokhodylo et al., 2021).

Antitumor Activity

Quinazolin-4-one derivatives have been studied for their antitumor activity, with some showing significant cytotoxic effects against various cancer cell lines. This suggests their potential as leads for developing new cancer therapeutics. For example, water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have demonstrated high growth-inhibitory activity and novel biochemical characteristics (Bavetsias et al., 2002).

Anticonvulsant Activity

Research into quinazolinone derivatives has also shown promise in the development of anticonvulsant drugs. A series of novel quinazolin-4(3H)-ones, designed based on essential structural features for anticonvulsant activity, exhibited good efficacy, highlighting their potential as a new class of anticonvulsant agents (Noureldin et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are Tankyrase (TNKS) enzymes , specifically TNKS-1 and TNKS-2 . These enzymes play vital roles in cellular processes, making them suitable targets, especially in cancer .

Mode of Action

This inhibition can lead to changes in cellular processes, potentially disrupting the growth and proliferation of cancer cells .

Result of Action

Given its target, it is likely that the compound disrupts cellular processes related to cell growth and proliferation, potentially leading to the death of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-N-(4-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15-7-10-17(11-8-15)23-21(26)16-9-12-18-19(14-16)24(2)20-6-4-3-5-13-25(20)22(18)27/h7-12,14,20H,3-6,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKASMYGMVGTYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)

![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)

![(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2964439.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)

![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)